1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane
Description
Structural Characterization and IUPAC Nomenclature
The molecular formula of 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane is C₃₆H₄₄P₂ , with a molecular weight of 538.7 g/mol . Its IUPAC name, 4-bis(3,5-dimethylphenyl)phosphanylbutyl-bis(3,5-dimethylphenyl)phosphane , reflects the substitution pattern and connectivity (Table 1). The structure features a four-carbon chain linking two phosphorus atoms, each bonded to two 3,5-dimethylphenyl groups. This configuration creates a rigid yet flexible ligand framework, ideal for forming stable metal complexes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₆H₄₄P₂ | PubChem |
| Molecular Weight | 538.7 g/mol | Benchchem |
| InChI Key | RNPCSNOMEQKYEQ-UHFFFAOYSA-N | PubChem |
| SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | PubChem |
The ligand’s bite angle , a critical parameter in coordination chemistry, is influenced by the butane spacer. While exact experimental values for this compound are not widely reported, analogous ligands like dppb exhibit bite angles near 94°, suggesting similar behavior. The dimethyl groups enhance steric protection around the metal center, reducing unwanted side reactions in catalytic cycles.
Historical Development of Diphosphine Ligands in Coordination Chemistry
Diphosphine ligands emerged in the mid-20th century as pivotal tools in organometallic chemistry. Early ligands like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) demonstrated the importance of backbone flexibility and electronic tuning. The development of this compound represents an advancement aimed at addressing limitations in steric bulk and stability.
Key milestones include:
- Synthetic Innovations : The use of 1,4-dibromobutane and bis(3,5-dimethylphenyl)phosphine under controlled conditions enabled precise ligand design.
- Electronic Modulation : Introducing electron-donating methyl groups at the 3,5 positions of the phenyl rings enhances the ligand’s electron-donating capacity, improving catalytic performance in cross-coupling reactions.
- Bite Angle Optimization : Studies on diphosphine ligands highlighted the correlation between bite angle and catalytic efficiency. For example, ligands with bite angles >90° favor trans coordination, critical for selective catalysis.
This ligand’s evolution mirrors broader trends in ligand design, where steric and electronic properties are systematically tailored for specific applications, such as asymmetric hydrogenation or C–C bond formation.
Comparative Analysis with Analogous Bisphosphine Compounds
This compound is often compared to structurally similar ligands (Table 2). Key differentiators include:
- Steric Effects : The 3,5-dimethylphenyl groups increase Tolman cone angles compared to dppb, providing greater steric shielding. This reduces unwanted ligand substitution in reactive intermediates.
- Electronic Effects : Enhanced electron donation from methyl groups stabilizes electron-deficient metal centers, improving catalytic turnover in reactions like Suzuki-Miyaura coupling.
- Bite Angle Flexibility : The butane backbone allows moderate flexibility, enabling adaptation to diverse metal geometries while maintaining chelate stability.
In contrast, ligands like Xantphos (bite angle 108°) prioritize rigid backbones for wide-bite-angle applications, whereas dppm (bite angle 73°) excels in dinuclear complexes.
Properties
IUPAC Name |
4-bis(3,5-dimethylphenyl)phosphanylbutyl-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44P2/c1-25-13-26(2)18-33(17-25)37(34-19-27(3)14-28(4)20-34)11-9-10-12-38(35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPCSNOMEQKYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CCCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400569 | |
| Record name | 1,4-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220185-37-5 | |
| Record name | 1,4-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reagents
- 1,4-Dibromobutane or analogous halogenated butane derivatives serve as the backbone precursor.
- Bis(3,5-dimethylphenyl)phosphine is the phosphine source, providing the substituted phenyl groups.
- Base such as cesium hydroxide or sodium hydride is used to facilitate nucleophilic substitution.
- Solvents like N,N-dimethylformamide (DMF) or toluene are commonly employed due to their ability to dissolve both organic and inorganic components and to stabilize reaction intermediates.
Synthetic Route
A representative synthetic route involves the following steps:
Formation of Phosphonium Salt Intermediate
Heating 1,4-dibromobutane with bis(3,5-dimethylphenyl)phosphine under reflux in DMF leads to the formation of a phosphonium salt intermediate. This step is crucial for anchoring the phosphine groups onto the butane chain.Deprotonation and Reduction
The phosphonium salt is then treated with a strong base (e.g., alcoholic sodium hydroxide) under reflux conditions to deprotonate and reduce the intermediate, yielding the desired bisphosphine ligand.Purification
After the reaction, acidic workup and recrystallization are performed to isolate the analytically pure 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane as a white powder.
This method is supported by analogous procedures described for related bisphosphine ligands, such as 1,4-bis(diphenylphosphino)butane, which shares a similar synthetic strategy but differs in the phenyl ring substitution pattern.
Reaction Conditions and Optimization
The reaction parameters significantly influence the yield and purity of the product. Key factors include:
| Parameter | Typical Conditions | Impact on Reaction |
|---|---|---|
| Temperature | Reflux in DMF (~100–120 °C) | Ensures complete reaction and salt formation |
| Reaction Time | 12–48 hours | Longer times favor higher conversion |
| Base | Cesium hydroxide or sodium hydroxide | Facilitates deprotonation and substitution |
| Solvent | N,N-dimethylformamide (DMF), toluene | Solubilizes reactants and stabilizes intermediates |
| Workup | Acidic aqueous quench, recrystallization | Removes impurities, isolates pure product |
Research Findings and Data
Yield and Purity
- Yields reported for similar bisphosphine ligands synthesized via this route are typically high, around 75–87% under optimized conditions.
- Purity is confirmed by melting point analysis (e.g., 259–260 °C for related ligands) and spectroscopic techniques such as $$^{31}P$$ NMR, showing characteristic chemical shifts (e.g., δP ~32 ppm).
Characterization Data
| Technique | Observations for Related Ligands |
|---|---|
| $$^{31}P$$ NMR | Single peak indicating symmetrical bisphosphine environment |
| $$^{1}H$$ NMR | Aromatic protons at 7.5–7.7 ppm; methyl groups at ~2.2 ppm |
| Mass Spectrometry | Molecular ion peaks consistent with bisphosphine molecular weight |
| Melting Point | Sharp melting point indicating purity (e.g., 259–260 °C) |
Application in Catalysis and Ligand Role
The ligand this compound is notably used as a bisphosphine ligand in rhodium-catalyzed hydroformylation reactions, where it enhances selectivity and activity. For example, in the hydroformylation of allyl alcohol, it serves as a ligand to rhodium dicarbonylacetylacetonate, resulting in high conversion rates (~99.6%) and selectivity (~96%) for 4-hydroxybutyraldehyde.
Summary Table of Preparation Method
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in the formation of phosphine oxides, while substitution reactions yield various substituted phosphine derivatives .
Scientific Research Applications
Coordination Chemistry
The compound is primarily used as a ligand in coordination chemistry due to its ability to stabilize metal ions. It forms stable complexes with various transition metals, including palladium and platinum, which are essential for catalyzing numerous chemical reactions such as:
- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
- Hydrogenation Reactions : Assisting in the addition of hydrogen to unsaturated compounds.
Catalysis
In catalysis, 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane has been employed in several notable processes:
- Hydroformylation : This process involves the reaction of alkenes with carbon monoxide and hydrogen to produce aldehydes. The compound has been shown to enhance the efficiency of rhodium-based catalysts in hydroformylation reactions .
- Selective Hydrogenation : Research indicates that this ligand improves the selectivity and activity of ruthenium catalysts for the hydrogenation of biogenic platform chemicals .
| Catalytic Process | Metal Complex | Key Reaction |
|---|---|---|
| Hydroformylation | Rhodium complex | Conversion of allyl alcohol to aldehydes |
| Selective Hydrogenation | Ruthenium complex | Hydrogenation of itaconic acid |
| Cross-Coupling | Palladium complex | Formation of biaryl compounds |
Biological Applications
The compound's role extends into biological research where it is utilized in synthesizing biologically active molecules. Its phosphine groups can facilitate reactions that lead to the formation of complex organic structures relevant in medicinal chemistry.
Case Study 1: Hydroformylation Process
In a study focusing on hydroformylation, this compound was incorporated into a catalyst system comprising a rhodium complex. The results indicated a significant increase in the yield of 4-hydroxybutyraldehyde compared to traditional methods, showcasing its effectiveness in industrial applications .
Case Study 2: Selective Hydrogenation
A detailed investigation into selective hydrogenation using ruthenium catalysts revealed that incorporating this ligand allowed for lower catalyst loading while maintaining high selectivity for desired products. The study highlighted the ligand's ability to stabilize reactive metal centers during catalytic cycles .
Mechanism of Action
The mechanism of action of 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane involves its ability to act as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Substituent Effects: Phenyl vs. 3,5-Dimethylphenyl Groups
The replacement of phenyl groups with 3,5-dimethylphenyl substituents significantly alters steric and electronic properties. For example:
- 1,4-Bis(diphenylphosphino)butane (DPPB, CAS: 7688-25-7): Molecular Formula: C₂₈H₂₈P₂ (smaller due to phenyl groups). Steric Profile: Less bulky than the xylyl analogue, leading to smaller bite angles (~90° vs. ~100° for xylyl derivatives). Reactivity: Lower air sensitivity but reduced electron-donating capacity compared to the methyl-rich xylyl variant .
Backbone Length: Ethane, Propane, and Butane Analogues
The length of the aliphatic backbone influences bite angle and metal coordination geometry :
- 1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane (CAS: 220185-35-3): Shorter Backbone: Ethane (C2) backbone creates a smaller bite angle, favoring tighter metal coordination. Applications: More suited for small-metal-center catalysis (e.g., palladium in Suzuki-Miyaura reactions) .
- 1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane (CAS: 220185-36-4): Intermediate Backbone: Propane (C3) balances flexibility and bite angle, enabling adaptability in asymmetric hydrogenation .
Stereochemical Variations: SKEWPHOS Derivatives
Compounds like (S,S)-3,5-Xyl-SKEWPHOS and (R,R)-3,5-Xyl-SKEWPHOS (pentane backbone, CAS: N/A) demonstrate the impact of stereochemistry:
- Pentane Backbone : Longer chain allows for chiral induction in asymmetric catalysis.
- Comparison: 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane lacks stereogenic centers, making it less selective in enantioselective reactions but more synthetically accessible .
Aromatic vs. Aliphatic Backbones: Xyl-BINAP
(R)-(+)-Xyl-BINAP (CAS: N/A) features a binaphthyl backbone with 3,5-dimethylphenyl groups:
- Rigid Aromatic System : Enhances enantioselectivity in asymmetric catalysis (e.g., ruthenium-catalyzed hydrogenation).
- Trade-offs : Reduced flexibility compared to aliphatic backbones, limiting utility in reactions requiring adaptable coordination .
Data Table: Key Properties of Selected Bisphosphine Ligands
Research Findings and Industrial Relevance
- Steric Bulk: The 3,5-dimethylphenyl groups in this compound enhance steric shielding, improving catalyst longevity in oxidative environments .
- Backbone Flexibility : The butane backbone’s length enables wider bite angles , optimizing metal-ligand interactions for bulky substrates in cross-coupling reactions .
- Cost Efficiency: Compared to chiral ligands like Xyl-BINAP or SKEWPHOS, this compound is more cost-effective for non-enantioselective industrial processes .
Biological Activity
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane (commonly referred to as BDPB) is a bidentate phosphine ligand that has gained attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. Its unique structure allows it to form stable complexes with transition metals, which can exhibit significant biological activity, including anticancer properties.
Chemical Structure
The molecular formula of BDPB is CHP, featuring two bis(3,5-dimethylphenyl)phosphino groups attached to a butane backbone. This structure imparts both steric and electronic properties that are crucial for its biological interactions.
BDPB acts primarily through its ability to coordinate with metal ions, forming metal-phosphine complexes that can interact with biological targets. The mechanism of action often involves the inhibition of key enzymes or pathways in cancer cells. For example, phosphine complexes have been shown to inhibit thioredoxin reductase, leading to increased oxidative stress in cancer cells and subsequent apoptosis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of BDPB and its metal complexes. For instance, research indicates that BDPB-based complexes exhibit cytotoxic effects against various cancer cell lines, including:
- HT-29 (colon carcinoma)
- MCF-7 (breast adenocarcinoma)
- L1210 (murine leukemia)
The cytotoxicity was assessed using IC values, which indicate the concentration required to inhibit cell growth by 50%. The results demonstrated that BDPB complexes possess significant tumor-selective toxicity compared to non-malignant cells .
| Cell Line | IC Value (µM) | Notes |
|---|---|---|
| HT-29 | 12.5 | Effective against colon carcinoma |
| MCF-7 | 15.8 | Significant activity in breast cancer |
| L1210 | 10.2 | Strong activity against leukemia |
Mechanisms of Cytotoxicity
The cytotoxic effects of BDPB can be attributed to several mechanisms:
- Induction of Apoptosis : BDPB complexes activate caspase pathways leading to programmed cell death.
- Inhibition of Redox Enzymes : They disrupt redox homeostasis by inhibiting enzymes like thioredoxin reductase, increasing reactive oxygen species (ROS) levels within cells .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
- Study on Platinum Complexes : A study investigated the antiproliferative activity of platinum complexes containing BDPB. The results indicated enhanced activity against cancer cell lines compared to traditional chemotherapeutics like cisplatin .
- Phosphine Gold(I) Complexes : Research on gold(I) complexes with phosphine ligands similar to BDPB showed promising anticancer activity. These complexes were effective against multidrug-resistant cancer cells, indicating potential for overcoming treatment resistance .
Q & A
Q. How is 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane synthesized, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves reacting 1,4-dibromobutane with bis(3,5-dimethylphenyl)phosphine under inert conditions (e.g., nitrogen/argon atmosphere) to prevent oxidation of the phosphine groups. A strong base like potassium tert-butoxide is used to deprotonate the phosphine and facilitate nucleophilic substitution. Reaction temperatures are maintained between 80–100°C for 12–24 hours, followed by purification via column chromatography to isolate the ligand. Critical parameters include strict moisture exclusion, stoichiometric control of reactants, and post-synthesis characterization using P NMR to confirm purity (>95%) and structural integrity .
Q. What spectroscopic and crystallographic methods are used to characterize this ligand?
Methodological Answer: Key characterization techniques include:
- P NMR : To verify the absence of oxidized phosphine species (e.g., phosphine oxides) and confirm the ligand’s coordination environment. Chemical shifts typically range between -10 to -20 ppm for tertiary phosphines.
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., P–C distances ~1.84 Å) and torsional angles in the butane backbone, critical for understanding steric effects. SHELXL/SHELXS programs are commonly employed for refinement .
- Elemental analysis : Validates molecular formula (CHP) and purity.
- GC/MS : Detects volatile byproducts from synthesis .
Q. What are the ligand’s typical applications in coordination chemistry and catalysis?
Methodological Answer: This ligand is widely used in transition-metal catalysis due to its electron-rich, sterically demanding bisphosphine structure. Applications include:
- Cross-coupling reactions : Palladium complexes of this ligand enhance Suzuki-Miyaura coupling efficiency, particularly for bulky substrates.
- Asymmetric hydrogenation : Ruthenium or rhodium complexes exploit the ligand’s chiral environment (if enantiomerically pure) for stereoselective reductions.
- Photocatalysis : Copper(I) complexes leverage its strong σ-donor properties for light-driven reactions .
Advanced Research Questions
Q. How does the ligand’s backbone length and substituent geometry influence catalytic activity in cross-coupling reactions?
Methodological Answer: The butane backbone provides flexibility compared to shorter ethane/propane analogs, reducing steric strain in metal complexes and enabling faster substrate insertion. However, excessive flexibility may lower enantioselectivity in asymmetric catalysis. The 3,5-dimethylphenyl groups create a cone angle of ~160°, which suppresses unwanted side reactions (e.g., β-hydride elimination) but may hinder substrate access in sterically congested systems. Comparative studies with 1,2-bis[bis(3,5-dimethylphenyl)phosphino]ethane (shorter backbone) reveal trade-offs between turnover frequency and selectivity .
Q. How can researchers resolve contradictions in catalytic performance when using this ligand under varying conditions (e.g., solvent polarity, temperature)?
Methodological Answer: Contradictions often arise from solvent-dependent metal-ligand dissociation equilibria or temperature-induced changes in coordination geometry. A systematic approach includes:
- Kinetic profiling : Monitor reaction rates via in-situ IR or NMR to identify rate-determining steps.
- Computational modeling : DFT studies can predict solvent effects on metal-ligand bond strengths (e.g., stronger Pd–P bonds in polar aprotic solvents).
- Control experiments : Compare ligand performance with structurally rigid analogs (e.g., BINAP derivatives) to isolate backbone flexibility effects .
Q. What strategies optimize ligand loading in asymmetric catalysis to prevent metal-center deactivation?
Methodological Answer:
- Ligand-to-metal ratio : A 2:1 ligand:metal ratio is typical to saturate coordination sites, but excess ligand (up to 4:1) may stabilize active species in protic solvents.
- Additives : Silver salts (e.g., AgOTf) scavenge weakly coordinating anions, preventing ligand displacement.
- Pre-catalyst design : Isolate well-defined metal-ligand complexes (e.g., [PdCl(L)]) to avoid in-situ decomposition.
- Air-free techniques : Schlenk lines or gloveboxes prevent phosphine oxidation, which deactivates the catalyst .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
